molecular formula C14H20N2O2 B2536920 3-(4-Benzyl-piperazin-1-yl)-propionic acid CAS No. 174525-87-2

3-(4-Benzyl-piperazin-1-yl)-propionic acid

Cat. No. B2536920
CAS RN: 174525-87-2
M. Wt: 248.326
InChI Key: OKMRLRFCLKDMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Benzyl-piperazin-1-yl)-propionic acid” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol .


Molecular Structure Analysis

The InChI string of “3-(4-Benzyl-piperazin-1-yl)-propionic acid” is InChI=1S/C14H20N2O2/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18) . The Canonical SMILES is C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA of -1.2 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has five rotatable bonds . The topological polar surface area is 43.8 Ų . The compound has a complexity of 257 . The compound is predicted to have a melting point of 185.50° C, a boiling point of 468.2° C at 760 mmHg, a density of 1.1 g/cm³, and a refractive index of n20D 1.57 .

Scientific Research Applications

DNA Binding and Cell Staining

  • The Hoechst dyes, which are analogues of "3-(4-Benzyl-piperazin-1-yl)-propionic acid," bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property is utilized in fluorescent DNA staining for cell biology research, enabling chromosome and nuclear staining and analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).

Antimicrobial Activity

  • Piperazine derivatives, including those related to "3-(4-Benzyl-piperazin-1-yl)-propionic acid," have been extensively studied for their antimicrobial properties, especially against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB. Their structural framework serves as a crucial component in the development of new antimicrobial agents (Girase et al., 2020).

Drug Development Potential

  • Arylpiperazine derivatives are recognized for their broad therapeutic applications, including depression, psychosis, anxiety treatment, and more. They undergo extensive metabolism, which highlights their significance in the pharmacological context and potential for the development of novel therapeutics (Caccia, 2007).
  • The piperazine scaffold is significant in drug design due to its presence in a variety of drugs with diverse pharmacological activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules, indicating its flexibility and importance in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRLRFCLKDMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)propanoic acid

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